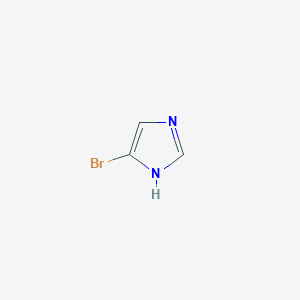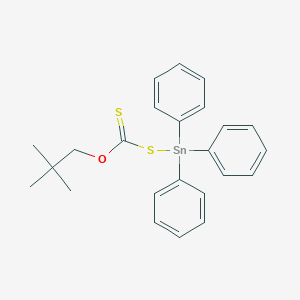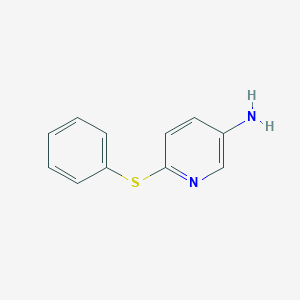
6-(Phenylsulfanyl)-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylsulfanyl)-3-pyridinamine is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines has been reported in the literature . The synthesis involves a tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, which affords reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .
Molecular Structure Analysis
The molecular structure of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various spectroscopic techniques . For instance, Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of the atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Moreover, reactions for sulfonyl fluorides to form amino-oxetanes have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, the physical properties such as hardness, topography, and hydrophilicity can be determined . Additionally, the chemical properties such as the molecular structure, functional groups, and degradation can be analyzed .
Applications De Recherche Scientifique
Supramolecular Aggregation
6-(Phenylsulfanyl)-3-pyridinamine, and its derivatives, exhibit structural properties conducive to supramolecular aggregation. These compounds form nearly planar structures that are stabilized through various intermolecular interactions, such as C—H⋯O, C—H⋯π, and C—H⋯F interactions. These interactions facilitate the formation of intricate molecular assemblies with potential applications in material science and molecular engineering. Notably, this feature is evident in compounds like ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, showcasing their potential in forming complex supramolecular structures (J. Suresh et al., 2007).
Asymmetric Hydrogenation Catalysts
Certain derivatives of 6-(Phenylsulfanyl)-3-pyridinamine have been synthesized and shown to be effective in asymmetric hydrogenation of alkenes. These compounds, serving as ligands, enhance the enantioselectivity of the hydrogenation process. This is particularly notable in the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, indicating their potential application in catalyzing asymmetric hydrogenation reactions (B. Qu et al., 2014).
Catalytic Activity in Oxidative Reactions
6-(Phenylsulfanyl)-3-pyridinamine and its related compounds have demonstrated catalytic activity in oxidative decarboxylation reactions. For instance, pyridine-2,6-dicarboxylic acid, a derivative, has been studied for its role in the oxidative decarboxylation of phenylsulfinyl acetic acid, suggesting the compound's utility in catalyzing redox reactions. This highlights its potential application in organic synthesis and industrial processes (P. Subramaniam & N. Selvi, 2015).
Application in Drug Delivery Systems
Certain pyrenyl derivatives of 6-(Phenylsulfanyl)-3-pyridinamine have been encapsulated in water-soluble metalla-cages, indicating their potential in drug delivery systems. This encapsulation technique facilitates the delivery of lipophilic compounds, potentially enhancing the therapeutic efficacy of certain drugs. The studied compounds exhibited cytotoxicity against cancer cells, suggesting their potential application in targeted cancer therapies (J. Mattsson et al., 2010).
Thermally Activated Delayed Fluorescent Materials
Compounds based on 3-(Phenylsulfonyl)pyridine, a derivative of 6-(Phenylsulfanyl)-3-pyridinamine, have been utilized to construct thermally activated delayed fluorescent materials. These materials exhibit unique photoluminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The large twisted structure and small ΔEST of these compounds contribute to their efficient photoluminescence performance (Ping Wu et al., 2021).
Propriétés
IUPAC Name |
6-phenylsulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPFENQZHIOLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351413 |
Source


|
| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Phenylsulfanyl)-3-pyridinamine | |
CAS RN |
103983-07-9 |
Source


|
| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

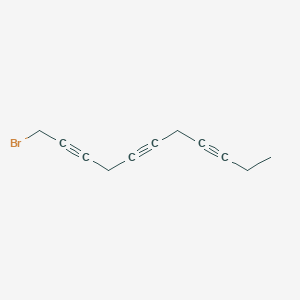
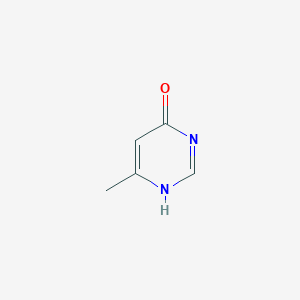
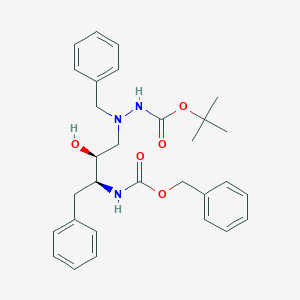
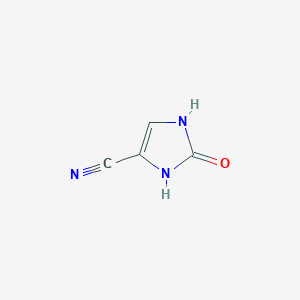
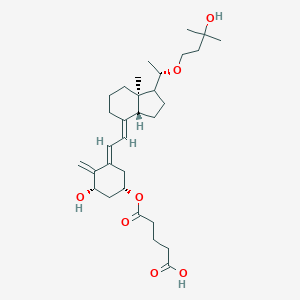
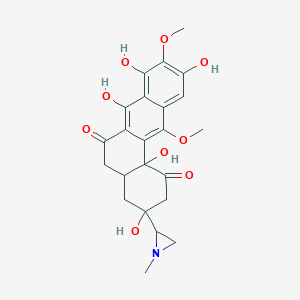
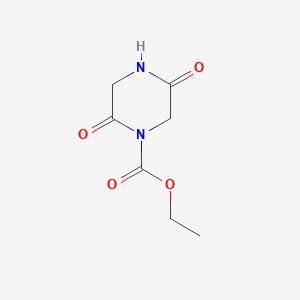
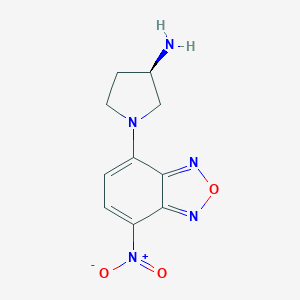
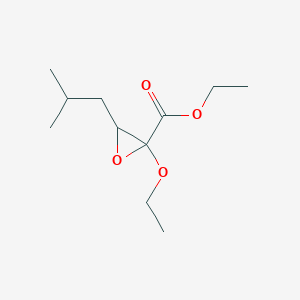
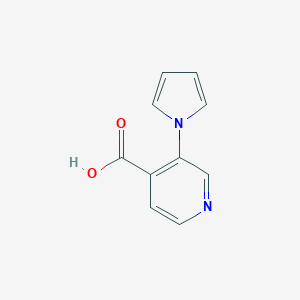
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
